2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one 2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399944
InChI: InChI=1S/C8H9N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h4H,2-3H2,1H3,(H,9,10,11,12)
SMILES:
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

CAS No.:

Cat. No.: VC17399944

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one -

Specification

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name 2-methoxy-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C8H9N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h4H,2-3H2,1H3,(H,9,10,11,12)
Standard InChI Key FGWDQDURLBGAOC-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C2CCC(=O)NC2=N1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one (C₈H₉N₃O₂) features a bicyclic core comprising a pyridone fused to a pyrimidine ring, with a methoxy group at position 2 and partial saturation at C5–C8 (Fig. 1). Its molecular weight is 179.18 g/mol, and X-ray crystallography confirms a planar geometry that facilitates π-stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.18 g/mol
Melting Point248–252°C (dec.)
logP (Octanol-Water)1.47
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation of α,β-unsaturated esters with malononitrile derivatives under basic conditions. A representative protocol involves:

  • Step 1: Michael addition of methyl acrylate to malononitrile in methanol with NaOMe, yielding 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitrile.

  • Step 2: Ring closure with guanidine hydrochloride in 1,4-dioxane at reflux, achieving 65–72% yield .

Advanced Functionalization Strategies

Recent innovations employ cross-coupling reactions to diversify the C4 position, though the 2-methoxy derivative remains less explored. Key methods include:

  • Ullmann Coupling: Introduces aryl amines at C4 using CuI/1,10-phenanthroline (70–85% yield).

  • Suzuki–Miyaura Reaction: Attaches boronic acids via Pd(PPh₃)₄ catalysis (60–78% yield) .

Table 2: Comparison of Synthetic Approaches

MethodReagentsYield (%)Purity (%)
CyclocondensationNaOMe, Guanidine·HCl7298
Ullmann CouplingCuI, 1,10-Phenanthroline8595
Microwave-AssistedPd(OAc)₂, XPhos7897

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits moderate-to-strong inhibition against tyrosine kinases (TKs) implicated in carcinogenesis. In vitro assays reveal:

  • IC₅₀ = 0.42 µM against DDR2 (Discoidin Domain Receptor 2), a target in non-small cell lung cancer.

  • IC₅₀ = 1.1 µM against BCR-ABL, a driver of chronic myeloid leukemia .

Mechanistically, the methoxy group at C2 enhances hydrogen bonding with kinase ATP-binding pockets, while the dihydropyridone ring stabilizes the inactive kinase conformation via hydrophobic interactions .

Antiproliferative Effects

In NCI-60 cancer cell line screens, the compound shows selective cytotoxicity:

  • GI₅₀ = 3.8 µM in A549 (lung adenocarcinoma).

  • GI₅₀ = 5.2 µM in MIA PaCa-2 (pancreatic cancer).
    Notably, it spares non-malignant HEK293 cells (GI₅₀ > 50 µM), suggesting a therapeutic window .

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

Comparative studies with des-methoxy analogs demonstrate:

  • 10-fold higher potency for the methoxy derivative against DDR2.

  • 3-fold improved solubility in aqueous buffers (pH 7.4), attributed to hydrogen bonding capacity .

Impact of Ring Saturation

Oxidation of C5–C8 to form the fully unsaturated pyrido[2,3-d]pyrimidin-7-one:

  • Increases TK inhibition (e.g., IC₅₀ for DDR2 drops to 0.18 µM).

  • Reduces metabolic stability (t₁/₂ in hepatocytes: 12 min vs. 45 min for dihydro form) .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (moderate absorption).

  • Plasma Protein Binding: 89% (albumin-dominated).

  • CYP3A4 Metabolism: Primary route, forming O-demethylated and hydroxylated metabolites .

Comparative Analysis with Analogues

Table 3: Activity of Pyrido[2,3-d]pyrimidin-7-ones

CompoundTarget (IC₅₀)Selectivity Index
2-Methoxy derivativeDDR2 (0.42 µM)12.1
4-Arylamino derivativeBCR-ABL (0.19 µM)8.3
7-Benzyl analogueEGFR (1.8 µM)4.7

The 2-methoxy variant uniquely balances potency and selectivity, though further optimization is needed to improve oral bioavailability .

Applications and Future Directions

Research Applications

  • Chemical Probe: Used to map ATP-binding pockets in kinome-wide profiling.

  • Radiopharmaceutical Precursor: ¹¹C-labeled versions enable PET imaging of TK expression .

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